2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid
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Overview
Description
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with tert-butyl and methyl groups, an amide linkage, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid typically involves multiple steps, starting with the preparation of the furan ring. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butyl and methyl groups are introduced via alkylation reactions.
The next step involves the formation of the amide bond, which can be achieved through the reaction of the furan derivative with an appropriate amine under dehydrating conditions. Finally, the phenylacetic acid moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide linkage could produce primary or secondary amines.
Scientific Research Applications
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide linkage play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Other furan-based compounds, like furan-2-carboxylic acid, exhibit similar chemical reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring with tert-butyl and methyl substitutions, an amide linkage, and a phenylacetic acid moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[4-[(5-tert-butyl-3-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-9-14(18(2,3)4)23-16(11)17(22)19-13-7-5-12(6-8-13)10-15(20)21/h5-9H,10H2,1-4H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPWNASIAHRMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)C(C)(C)C)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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